molecular formula C15H21F2N B13712551 1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B13712551
M. Wt: 253.33 g/mol
InChI Key: JPAIHBBEKWXXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine is an organic compound that features a cyclobutyl ring substituted with a difluorophenyl group and a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a , which involves the reaction of a boronic acid derivative with a halogenated cyclobutyl precursor in the presence of a palladium catalyst.

    Attachment of the Butylamine Chain: The final step involves the attachment of the butylamine chain through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products Formed:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine
  • 1-[1-(2,6-Difluorophenyl)cyclobutyl]methylamine

Comparison: 1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research.

Properties

Molecular Formula

C15H21F2N

Molecular Weight

253.33 g/mol

IUPAC Name

1-[1-(2,3-difluorophenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H21F2N/c1-10(2)9-13(18)15(7-4-8-15)11-5-3-6-12(16)14(11)17/h3,5-6,10,13H,4,7-9,18H2,1-2H3

InChI Key

JPAIHBBEKWXXQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=C(C(=CC=C2)F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.